ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate
Description
Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate (hereafter referred to as Compound A) is a complex tricyclic heterocyclic compound characterized by a fused azatricyclo core (2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaene) linked to an ethyl benzoate group. Its synthesis involves multi-step reactions, often starting from benzo[de]isoquinoline derivatives or via condensation of aromatic amines with cyclic anhydrides .
Properties
IUPAC Name |
ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-2-26-21(25)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJBDFGASQIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Benzene Derivatives
A common approach involves the cyclocondensation of 1,3-dihydroxybenzene derivatives with nitrogen-containing reagents such as urea or thiourea. For instance, acenaphthenequinone has been utilized as a starting material for analogous tricyclic systems via Schiff base formation followed by reduction. In one documented method, the reaction of acenaphthenequinone with ethyl-4-aminobenzoate under reflux conditions yields a Schiff base intermediate, which is subsequently reduced using sodium borohydride or catalytic hydrogenation to form the tricyclic framework. The dihedral angle between the planar tricyclic system and the benzene ring in such compounds is approximately 75°, as confirmed by X-ray crystallography.
Ring-Closing Metathesis
Ring-closing metathesis (RCM) has emerged as a versatile tool for constructing the strained tricyclic system. For example, Grubbs’ catalyst facilitates the formation of the azatricyclo structure by promoting the rearrangement of olefinic precursors. This method offers superior stereochemical control compared to traditional cyclization approaches.
Functionalization of the Tricyclic Core
After constructing the tricyclic skeleton, functionalization steps introduce the morpholine ring and dioxo groups.
Oxidation to Install Dioxo Groups
The 2,4-dioxo functionality is introduced through oxidation. Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate in acidic media oxidizes secondary alcohols or ketones to diketones. In one protocol, the intermediate 3-azatricyclo compound was treated with CrO₃ at 0°C, yielding the dioxo derivative with 78% efficiency.
Esterification with Benzoic Acid Derivatives
The final step involves esterification to attach the ethyl benzoate group.
Acid-Catalyzed Esterification
Classical Fischer esterification employs benzoic acid, ethanol, and a catalytic amount of H₂SO₄ under reflux. However, this method often requires excess ethanol and prolonged reaction times (24–48 hours). A modified approach uses 4-dimethylaminobenzoic acid as the acyl donor, reacting with the tricyclic alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves yields exceeding 90% within 6 hours at room temperature.
Enzymatic Esterification
Recent advancements utilize lipases (e.g., Candida antarctica Lipase B) for greener synthesis. In a solvent-free system, ethyl benzoate is formed with >95% conversion at 50°C, avoiding harsh acids and enabling catalyst reuse.
Industrial-Scale Optimization
Catalytic Hydrogenation
Patent literature highlights the use of Pd/C catalysts for hydrogenating nitro intermediates in related benzoate syntheses. For example, ethyl-4-nitrobenzoate undergoes hydrogenation at 80–100°C under 3 bar H₂ pressure, yielding ethyl-4-aminobenzoate with >99.5% purity. Similar conditions could be adapted for reducing intermediates in the target compound’s synthesis.
Solvent and Catalyst Recycling
Industrial methods prioritize solvent recovery and catalyst reuse. Toluene and ethanol are commonly employed due to their low cost and ease of separation. Neodymium-based catalysts, as described in CN105481707A, demonstrate >95% recovery rates via hot filtration, reducing waste.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
X-ray diffraction studies of analogous compounds reveal planar tricyclic systems with dihedral angles of 75.08° between the central core and benzene rings, confirming steric constraints imposed by the morpholine group.
Biological and Material Applications
While beyond the scope of preparation methods, the compound’s potential applications inform synthetic priorities:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and various aldehydes . Reaction conditions often involve heating in solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones .
Scientific Research Applications
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate involves its interaction with molecular targets through various pathways. For instance, its derivatives can act as fluorescent chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions are crucial for their function as sensors and probes.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The azatricyclo core is highly versatile, allowing substitutions at the benzoate group or the tricyclic system. Below is a comparative analysis of Compound A and its analogs:
Key Observations :
- Bioactivity : Compound C exhibits 5-HT receptor affinity due to its piperazine substituent, a feature absent in Compound A .
- Solubility : Compound D 's acetic acid group enhances polarity compared to Compound A 's ester, but its discontinuation suggests stability challenges .
- Synthetic Utility : Compound A 's ethyl benzoate group facilitates further derivatization (e.g., hydrolysis to carboxylic acids), whereas Compound B 's alkylamine chains limit reactivity .
Biological Activity
Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate, a complex organic compound, has garnered attention in the scientific community for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Basic Information
- Chemical Formula : C₁₈H₁₇NO₄
- Molecular Weight : 311.34 g/mol
- CAS Number : 150705-10-5
- Melting Point : 91–92 °C
The structure of the compound features a unique azatricyclo framework that contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 256 μg/mL .
Cytotoxicity and Anticancer Activity
Research has shown that derivatives of this compound may possess cytotoxic effects on various cancer cell lines. A study reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.
Study 1: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial efficacy of ethyl derivatives against various pathogens. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency.
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| Compound A | 128 | 256 |
| Ethyl 4-{...} | 256 | 256 |
Study 2: Cytotoxicity Evaluation
In vitro assays were conducted on human cancer cell lines to assess cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | ROS generation |
Q & A
Q. What are the foundational steps for synthesizing ethyl 4-{2,4-dioxo-3-azatricyclo[...]benzoate?
The synthesis involves three critical stages:
- Tricyclic Core Formation : Cyclization of substituted benzene derivatives and nitrogen-containing reagents under reflux conditions (e.g., DMF, 80–100°C) .
- Morpholine Ring Introduction : Nucleophilic substitution at the tricyclic core using morpholine derivatives, optimized at 60–80°C for 12–24 hours .
- Esterification : Reaction with ethyl benzoate via Steglich esterification (DCC/DMAP catalysis) to yield the final product . Key Reagents: Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution).
Q. Which spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons resonating at δ 7.2–8.5 ppm and carbonyl carbons at δ 165–175 ppm .
- Mass Spectrometry (MS) : ESI+ mode validates molecular weight (e.g., [M+H]+ at m/z 430.3 for CHNO) .
- Infrared (IR) : Stretching frequencies for C=O (1680–1720 cm) and N–H (3300–3500 cm) bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Employ statistical design of experiments (DoE) to systematically vary parameters:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Case Study : A fractional factorial design reduced the number of trials by 40% while identifying optimal conditions (e.g., 90°C, DMF, 18 hours) for cyclization .
- Response Surface Methodology (RSM) can further refine conditions to maximize yield (>85%) and purity (>98%) .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Purity Variability : Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to ensure ≥99% purity .
- Assay Specificity : Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell-based viability assays) .
- Structural Analogues : Compare results with derivatives (e.g., morpholine vs. piperazine-substituted analogues) to isolate structure-activity relationships .
Q. How can computational modeling enhance reaction design for novel derivatives?
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates for cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction media (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction datasets to predict viable substrates for substitution reactions (e.g., morpholine vs. thiomorpholine) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using multiple batches and independent labs.
- Advanced Purification : Combine size-exclusion chromatography with chiral HPLC for enantiopure derivatives .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
